molecular formula C19H28N2O2 B153081 Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate CAS No. 646055-62-1

Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate

Cat. No.: B153081
CAS No.: 646055-62-1
M. Wt: 316.4 g/mol
InChI Key: LECMSITUHGZUDO-UHFFFAOYSA-N
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Description

Tert-butyl 1-benzyl-1,7-diazaspiro[44]nonane-7-carboxylate is an organic compound with the molecular formula C19H28N2O2 It is a pale-yellow to yellow-brown liquid that is commonly used in organic synthesis This compound is known for its unique spirocyclic structure, which includes a diazaspiro nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate typically involves the reaction of a diazaspiro nonane precursor with tert-butyl chloroformate and benzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

  • Formation of the diazaspiro nonane intermediate.
  • Reaction with tert-butyl chloroformate to introduce the tert-butyl group.
  • Addition of benzylamine to complete the synthesis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl or tert-butyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazaspiro nonane derivatives.

Scientific Research Applications

Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
  • Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate
  • Tert-butyl 1,7-diazaspiro[4.4]nonane-4-carboxylate

Comparison: Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate is unique due to the presence of both tert-butyl and benzyl groups, which enhance its chemical stability and reactivity. Compared to similar compounds, it offers a distinct combination of steric and electronic effects, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)20-13-11-19(15-20)10-7-12-21(19)14-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECMSITUHGZUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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